molecular formula C16H17N5O2 B7143870 N-(5-methyl-1H-imidazol-2-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide

N-(5-methyl-1H-imidazol-2-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide

Cat. No.: B7143870
M. Wt: 311.34 g/mol
InChI Key: HRSXMMQFUVHGKZ-UHFFFAOYSA-N
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Description

N-(5-methyl-1H-imidazol-2-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide is a complex organic compound that features both imidazole and quinazolinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1H-imidazol-2-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting with a precursor such as 4-methylimidazole, the imidazole ring is formed through cyclization reactions.

    Quinazolinone Synthesis: The quinazolinone moiety is synthesized separately, often starting from anthranilic acid derivatives.

    Coupling Reaction: The final step involves coupling the imidazole and quinazolinone fragments through a butanamide linker. This step may require the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reaction conditions such as elevated temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.

    Quality Control: Analytical methods like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1H-imidazol-2-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: The quinazolinone moiety can be reduced to quinazoline derivatives.

    Substitution: Both the imidazole and quinazolinone rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.

Major Products

    Oxidation Products: Imidazole N-oxides.

    Reduction Products: Quinazoline derivatives.

    Substitution Products: Various substituted imidazole or quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

N-(5-methyl-1H-imidazol-2-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, possibly targeting specific enzymes or receptors.

    Biological Research: Used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(5-methyl-1H-imidazol-2-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathways Involved: The exact pathways would depend on the specific biological context, but could include pathways related to cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(2-imidazolyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide: Similar structure but with a different substitution pattern on the imidazole ring.

    N-(5-methyl-1H-imidazol-2-yl)-4-(4-oxo-3H-quinazolin-2-yl)pentanamide: Similar structure but with a longer alkyl chain linker.

Uniqueness

N-(5-methyl-1H-imidazol-2-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide is unique due to its specific substitution pattern and the combination of imidazole and quinazolinone moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(5-methyl-1H-imidazol-2-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-10-9-17-16(18-10)21-14(22)8-4-7-13-19-12-6-3-2-5-11(12)15(23)20-13/h2-3,5-6,9H,4,7-8H2,1H3,(H,19,20,23)(H2,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSXMMQFUVHGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)NC(=O)CCCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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